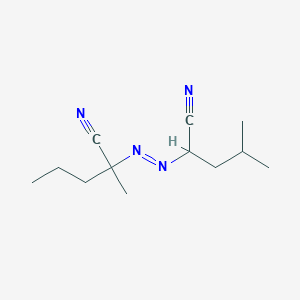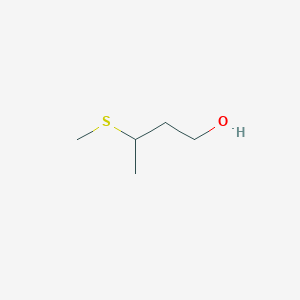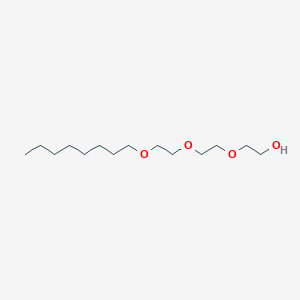
Triethylene glycol monooctyl ether
概要
説明
Triethylene glycol monooctyl ether is an organic compound with the molecular formula C16H34O5. It is a colorless, viscous liquid that is soluble in water and commonly used as a solvent in various industrial applications. This compound is part of the glycol ether family, known for their excellent solvency properties and low volatility.
準備方法
Synthetic Routes and Reaction Conditions
Triethylene glycol monooctyl ether can be synthesized through the reaction of octanol with ethylene oxide in the presence of a catalyst. The reaction typically proceeds in a stepwise manner, with each addition of ethylene oxide resulting in the formation of an ethoxy group. The reaction conditions often involve moderate temperatures and pressures to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of ethylene oxide to octanol in a reactor. The process is carefully controlled to maintain the desired reaction conditions and to ensure the purity of the final product. The use of catalysts, such as potassium hydroxide, is common to facilitate the reaction and improve yield.
化学反応の分析
Types of Reactions
Triethylene glycol monooctyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of octanoic acid or octanal.
Reduction: Formation of simpler alcohols like octanol.
Substitution: Formation of substituted ethers or amines.
科学的研究の応用
Triethylene glycol monooctyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Utilized in pharmaceutical formulations and as a solubilizing agent for drug delivery.
Industry: Applied in the production of coatings, inks, and cleaning agents due to its excellent solvency properties.
作用機序
The mechanism of action of Triethylene glycol monooctyl ether primarily involves its ability to solubilize various compounds. It interacts with both hydrophilic and hydrophobic molecules, allowing it to dissolve a wide range of substances. This property makes it an effective solvent in various applications. The molecular targets and pathways involved in its action are related to its interaction with different chemical species, facilitating their dissolution and subsequent reactions.
類似化合物との比較
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]ethanol
- 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol
- 2-[2-(2-Butoxyethoxy)ethoxy]ethanol
Uniqueness
Triethylene glycol monooctyl ether is unique due to its longer alkyl chain compared to similar compounds. This longer chain enhances its hydrophobic properties, making it more effective in dissolving non-polar substances. Additionally, its low volatility and high boiling point make it suitable for applications requiring stable solvents under varying conditions.
特性
IUPAC Name |
2-[2-(2-octoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O4/c1-2-3-4-5-6-7-9-16-11-13-18-14-12-17-10-8-15/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVLVYLYOMHUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172926 | |
| Record name | N-Octyl(oxyethylene)(3)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19327-38-9 | |
| Record name | N-Octyl(oxyethylene)(3)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Octyl(oxyethylene)(3)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


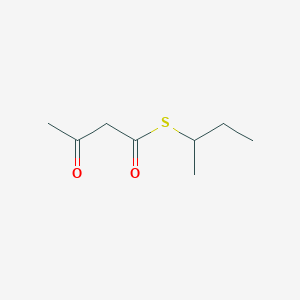

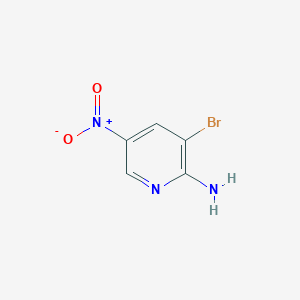

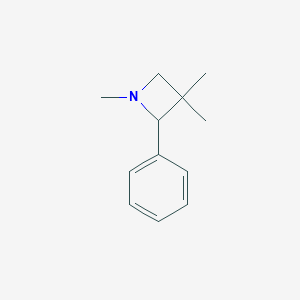
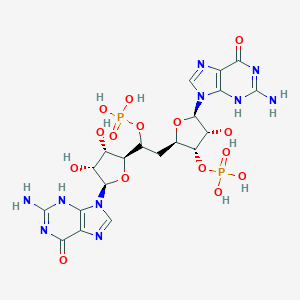
![(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol](/img/structure/B103760.png)

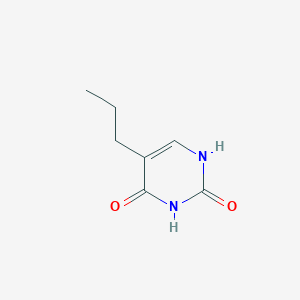
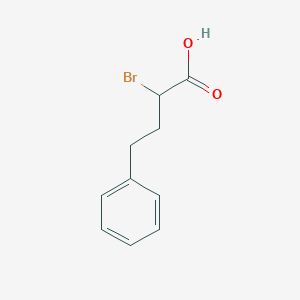

![Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-](/img/structure/B103773.png)
